molecular formula C12H5F5 B14229132 1,1'-Biphenyl, 2,3,4',5,6-pentafluoro- CAS No. 505058-33-3

1,1'-Biphenyl, 2,3,4',5,6-pentafluoro-

Cat. No.: B14229132
CAS No.: 505058-33-3
M. Wt: 244.16 g/mol
InChI Key: HXZWKJSEHCCJAC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3,4’,5,6-pentafluoro- is a fluorinated aromatic compound with the molecular formula C12H5F5 This compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, which significantly alters its chemical and physical properties compared to non-fluorinated biphenyls

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,3,4’,5,6-pentafluoro- typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of fluorinated biphenyls often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of catalysts and optimized reaction parameters can improve yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3,4’,5,6-pentafluoro- undergoes several types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The biphenyl core can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media

Properties

CAS No.

505058-33-3

Molecular Formula

C12H5F5

Molecular Weight

244.16 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H5F5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H

InChI Key

HXZWKJSEHCCJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2F)F)F)F)F

Origin of Product

United States

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